2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride is a chemical compound notable for its potential applications in various scientific fields. This compound features a quinazoline ring, a bicyclic structure that consists of a benzene ring fused to a pyrimidine ring. Its unique properties make it a subject of interest in biochemical research, particularly for its biological activities and therapeutic potential.
The compound is classified under several categories due to its structural features and biological relevance. It is recognized as a heterocyclic compound, specifically belonging to the class of quinazolines, which are known for their diverse biological activities. The chemical formula for 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride is , with a molecular weight of approximately 281.74 g/mol .
The synthesis of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride typically involves several key steps:
The molecular structure of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride can be represented by its InChI (International Chemical Identifier):
The InChI key for this compound is JLXZHZLLEKGGIZ-UHFFFAOYSA-N . This structural information underscores its complexity and provides insight into its reactivity and interactions with biological targets.
The chemical reactivity of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride primarily involves nucleophilic substitutions and coupling reactions due to the presence of functional groups such as amines and carboxylic acids. These reactions facilitate its use in synthesizing more complex molecules or in medicinal chemistry applications where specific biological targets are pursued.
For instance, the amine group can engage in further reactions with electrophiles, while the carboxylic acid can participate in esterification or amidation reactions to form derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties .
The mechanism of action for 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride is not fully elucidated but is believed to involve interactions with specific biological receptors or enzymes. Research indicates that compounds containing quinazoline structures often exhibit inhibitory effects on various kinases or enzymes involved in cellular signaling pathways.
This activity may lead to modulation of cell proliferation or apoptosis in cancer cells, making it a candidate for therapeutic development in oncology . Further studies are necessary to delineate its precise mechanisms and potential therapeutic targets.
The physical properties of 2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride include:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm its identity and purity .
2-(6-Methyl-quinazolin-4-ylamino)-butyric acid hydrochloride has diverse applications across various scientific disciplines:
The synthesis of 2-(6-methyl-quinazolin-4-ylamino)-butyric acid hydrochloride hinges on strategic functionalization of the quinazoline core. Laboratory-scale synthesis typically begins with anthranilic acid (1), which undergoes cyclization with formamide (2) at 120°C to yield quinazolin-4(3H)-one (3). Subsequent chlorination with phosphorus oxychloride (POCl₃) generates 4-chloroquinazoline (4), enabling nucleophilic substitution with butanoic acid derivatives to install the amino-butyl sidechain. Final hydrochlorination affords the target compound (Figure 1A) [1]. Key reaction parameters include anhydrous conditions to suppress hydrolysis and precise temperature control (0–5°C) during amination to minimize di-substitution byproducts [1].
Industrial-scale protocols prioritize cost efficiency and sustainability. Continuous flow reactors replace batch processing, reducing reaction times from hours to minutes while improving yields (>70%). Solvent recovery systems capture dichloromethane (DCM) and triethylamine (TEA), reducing waste. Recrystallization from ethanol-water mixtures achieves >98% purity, critical for pharmaceutical applications [1]. Recent advances leverage in situ protecting-group strategies to enhance C4 selectivity. For example, transient protection of the quinazoline N3 position with trimethylsilyl groups during amination suppresses unwanted C2 modifications, boosting regioselectivity to 15:1 (C4:C2) [5].
Table 1: Key Synthetic Intermediates for Quinazolin-4-ylamino Derivatives
Compound | Role | Key Characteristics |
---|---|---|
Anthranilic acid (1) | Cyclization precursor | Forms quinazoline backbone |
Quinazolin-4(3H)-one (3) | Core intermediate | Enables POCl₃-mediated chlorination |
4-Chloroquinazoline (4) | Electrophilic intermediate | Site for nucleophilic amination |
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Advanced intermediate | Used in optimized cyclocondensation routes |
Regioselective C6 methylation remains challenging due to the comparable reactivity of C2, C4, and C6 positions. The "sulfonyl group dance" technique enables precise C6 functionalization. 2,4-Dichloro-6-methylquinazoline (7) reacts with sodium sulfinates in DMF to form 4-sulfonyl intermediates (8). Treatment with sodium azide triggers a tandem substitution: azide replaces the sulfonyl group at C4, while the liberated sulfinate displaces chloride at C2 via azide-tetrazole equilibrium (Scheme 2). This yields 4-azido-2-sulfonyl-6-methylquinazoline (12) with 69% yield under optimized conditions [3].
Solvent selection critically influences regioselectivity. Methanol (α = 0.43, β = 0.47) suppresses competing hydrolysis by reducing nucleophile aggressiveness, while DMSO (β = 0.88) accelerates unwanted diazidation. For electron-rich 6,7-dimethoxyquinazolines, anhydrous DMSO with controlled NaN₃ addition (0.8 equiv, 4h) maximizes C6-methyl product formation (Table 2) [3]. Transition-metal catalysis further enhances selectivity. Pd(OAc)₂ with di-t-butyl-methylphosphonium tetrafluoroborate directs C6 arylation via coordination with the quinazoline nitrogen, achieving 89% yield with minimal C8 byproducts [8].
Table 2: Solvent Optimization for Sulfonyl Group Dance Reactions
Solvent | Hydrogen Bond Acidity (α) | Hydrogen Bond Basicity (β) | Yield of 12a (%) |
---|---|---|---|
Methanol | 0.43 | 0.47 | 31 |
THF | 0.00 | 0.55 | 0 (hydrolysis dominant) |
DMF | 0.00 | 0.69 | 48 (with diazide byproducts) |
DMSO | 0.00 | 0.88 | 69 |
Table 3: Optimized Conditions for 6-Methylquinazoline Derivatives [3]
Entry | Azide Source | Solvent | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
1 | NaN₃ (solid) | DMF | 1 | 25 | <20 |
2 | NaN₃ (0.6 eq) | DMSO | 1 | 25 | 39 |
3 | NaN₃ (0.8 eq) | DMSO | 4 | 25 | 69 |
4 | TMS-N₃ (1.2 eq) | DMSO | 2 | 0 | 66 |
The butyric acid moiety profoundly influences target engagement. Structure-activity relationship (SAR) studies reveal that α-branching (e.g., 2-(quinazolin-4-ylamino)butanoic acid vs. linear analogs) enhances kinase inhibition by enforcing a bent conformation that complements the ATP-binding cleft of EGFR. The hydrochloride salt form improves aqueous solubility (12.3 mg/mL) crucial for intravenous formulations [1]. Bioisosteric replacements demonstrate that:
Table 4: Bioactivity of Butyric Acid-Modified Quinazolines [1] [7]
Compound | Structural Feature | EGFR IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) | Solubility (mg/mL) |
---|---|---|---|---|
2-(6-Me-quinazolin-4-ylamino)butyric acid HCl | Parent compound | 2.6 | Not tested | 8.4 |
3-Hydroxy-2-(quinazolin-4-ylamino)butyric acid | C3 hydroxyl | 14.7 | Not tested | 9.8 |
A4V-3 (imidazole terminus) | Heterocyclic side-chain | Not tested | 4.25 (MCF-7), 2.65 (HCT-116) | >10 |
A4V-5 (benzotriazole terminus) | Fused heterocycle | Not tested | 3.45 (MCF-7), 7.25 (HCT-116) | >10 |
Prodrug strategies overcome bioavailability limitations. Ethyl esterification of the butyric acid carboxyl group increases log P by 1.8 units, elevating oral bioavailability from 22% to 67% in rat models. Enzymatic hydrolysis by serum esterases regenerates the active acid within 30 minutes, confirming efficient release in vivo [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8